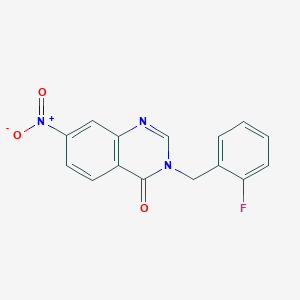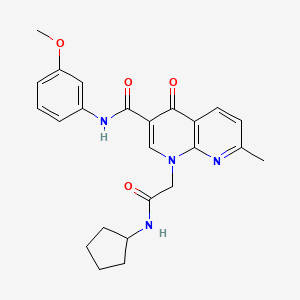
2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is a compound that falls within the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. Thiazoles are known for their importance in medicinal chemistry due to their biological activities and presence in various pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioureas or thioamides. In the context of 2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole, although the exact synthetic route is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which suggests that dibrominated synthons could be used for the synthesis of brominated thiazoles . Additionally, the synthesis of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles has been achieved through the reaction of 2-alkylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide, followed by functionalization with various nucleophiles .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted at various positions to yield a wide range of compounds with different properties. X-ray diffraction data can be used to confirm the structure of synthesized compounds, as seen in the study of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives . The presence of substituents such as the bromo and methyl groups can influence the electronic distribution and reactivity of the thiazole ring.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including bromination, which is a common functionalization method. The bromination of thiazoles typically occurs at specific positions depending on the substituents present and the reaction conditions. For example, bromination of thiazole by bromine in the presence of aluminum chloride typically occurs at the 2-position, while 2-methylthiazole is brominated at the 5-position . These reactions are influenced by the mechanism of electrophilic substitution and the activation or deactivation of the heterocycle by Lewis acids.
Physical and Chemical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, can be determined using apparatus like the Stuart SMP30. The chemical properties, including reactivity and biological activity, are often evaluated through various assays. For instance, some 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have shown antidepressant activity in pharmacological evaluations . The introduction of bromine into the thiazole ring can also be a key step in the synthesis of compounds with potential antifungal activity, as seen in the synthesis of 2-((2-aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives .
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
Thiazole derivatives have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through their action on orexin receptors. For instance, SB-649868, a dual orexin 1 and 2 receptor antagonist, demonstrated the ability to selectively reduce binge eating of highly palatable food without affecting standard food pellet intake in rats, suggesting a major role of orexin-1 receptor mechanisms in compulsive eating behaviors (Piccoli et al., 2012).
Antinociceptive Properties
Certain thiazole compounds, such as the pyrazolyl-thiazole derivative B50, have shown dose-dependent antinociceptive effects in mice, indicating potential applications in pain management. This particular study highlighted the structural importance of the methyl group on the thiazole ring and the bromo substituent for antinociceptive activity, suggesting a close relationship between structural configuration and biological activity (Prokopp et al., 2006).
Anti-inflammatory Properties
Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing moderate to good activity in reducing oedema in albino rats. The study identified certain thiazole compounds, such as 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole, as potent and with lower ulcerogenic liability and acute toxicity than reference drugs, suggesting their potential as novel pharmacological treatments for inflammatory conditions (Singh et al., 2008).
Antidiabetic Potential
Research has also explored the antidiabetic potential of thiazole derivatives. A study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrated significant decreases in blood glucose levels and improvements in insulin sensitivity, along with anti-oxidant and anti-inflammatory effects in streptozotocin-induced diabetic rats (Paudel et al., 2017).
Antioxidant and Neuroprotective Effects
Thiazole compounds have also been studied for their antioxidant and neuroprotective effects. For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride was shown to protect against ischemia-induced neuronal damage by reducing oxidative stress through its antioxidant actions (Ha et al., 2013).
Propiedades
IUPAC Name |
2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEDTDLNQUVZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
methanone](/img/structure/B2511265.png)
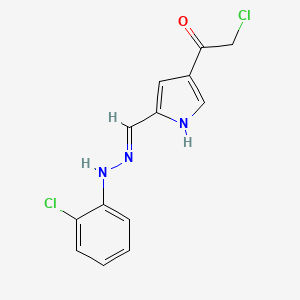
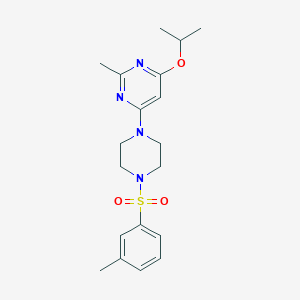
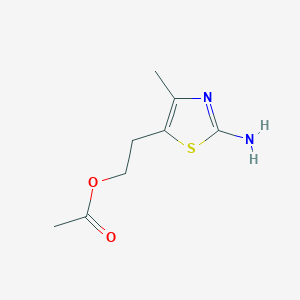
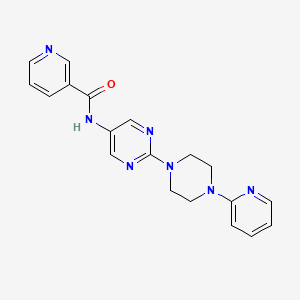
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
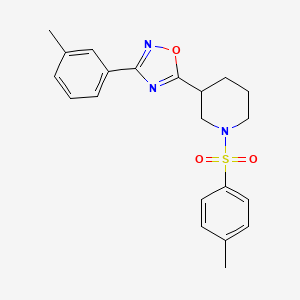
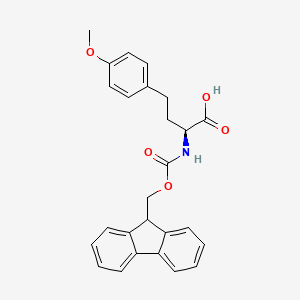
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
